Bienvenue dans la boutique en ligne BenchChem!

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-

Pharmaceutical impurity profiling ICH Q3A thresholds Mesalazine stability testing

Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- (CAS 876903-48-9), commonly catalogued as Mesalazine Impurity 2 or Mesalamine Impurity 2, is a structurally distinct pyrrole-fused degradation product of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). It arises exclusively via a non-enzymatic Maillard condensation between the primary aromatic amine of mesalazine and reducing sugar excipients such as lactose.

Molecular Formula C13H11NO5
Molecular Weight 261.233
CAS No. 876903-48-9
Cat. No. B569648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-
CAS876903-48-9
Molecular FormulaC13H11NO5
Molecular Weight261.233
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O
InChIInChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19)
InChIKeyVUXRLABGWNUXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesalazine Impurity 2 (CAS 876903-48-9): Pyrrole-Containing Maillard Degradant Reference Standard for ANDA and Stability Studies


Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- (CAS 876903-48-9), commonly catalogued as Mesalazine Impurity 2 or Mesalamine Impurity 2, is a structurally distinct pyrrole-fused degradation product of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). It arises exclusively via a non-enzymatic Maillard condensation between the primary aromatic amine of mesalazine and reducing sugar excipients such as lactose [1]. Unlike the thirteen specified impurities listed in the European Pharmacopoeia monograph for mesalazine, this compound is a non-pharmacopeial degradant that regulatory guidances require to be individually monitored, identified, and controlled when present above ICH Q3A thresholds [1][2]. It is supplied as a characterized reference standard (typical purity >85% by HPLC, molecular formula C₁₃H₁₁NO₅, MW 261.23) with traceability documentation suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation, and quality control release testing .

Why Generic Mesalazine Impurity Standards Cannot Substitute for Mesalazine Impurity 2 (CAS 876903-48-9) in Stability-Indicating Methods


Substituting a generic mesalazine impurity reference standard for this specific pyrrole-fused degradant introduces quantifiable risk in pharmaceutical quality control. The compound's formation mechanism—the Maillard reaction between the 5-amino group of mesalazine and the carbonyl moiety of lactose—is excipient-dependent and formulation-specific, meaning it manifests only in solid oral dosage forms containing reducing sugars [1]. Critically, this degradant co-elutes with salicylic acid (EP Impurity H) under the standard USP chromatographic method for mesalamine modified-release tablets, rendering impurity profiling inaccurate unless the method is specifically modified with a Rapid Resolution C18 cartridge column and elevated analyte concentration [2]. Furthermore, a multi-manufacturer study of 115 commercial mesalazine enteric-coated tablet batches demonstrated that this impurity (designated 'Impurity 2') appeared exclusively in products from one manufacturer whose formulation contained incompatible lactose excipient, while being absent from two competing formulations—proving that substitution with a generic impurity standard lacking the same retention time, response factor, and stability characteristics would yield false-negative results in impurity profiling [3].

Quantitative Differentiation Evidence for Mesalazine Impurity 2 (CAS 876903-48-9) Against Closest Pharmacopeial and Non-Pharmacopeial Comparators


Regulatory Threshold Differentiation: Maillard Degradant Limit of 0.15% wt/wt vs. 0.02% (200 ppm) for EP Impurities A and C

The patent-protected formulation guidance establishes a specific acceptance criterion of ≤0.15% wt/wt for this Maillard-derived degradant when mesalazine is formulated with lactose, measured at 25°C/60% RH shelf-life conditions according to ICH stability testing methods [1]. In contrast, the European/British Pharmacopoeia sets substantially lower limits for the process-related specified impurities: Impurity A (4-aminophenol) and Impurity C (2-aminophenol) are each limited to 200 ppm, equivalent to 0.02% wt/wt [2]. The 7.5-fold higher threshold for this pyrrole degradant (0.15% vs. 0.02%) reflects its distinct toxicological risk profile relative to the genotoxic aniline-type impurities, rather than lower analytical sensitivity [3]. The threshold also sits between the EP unspecified impurity limit of 0.05% and the total impurity limit of 0.5%, defining a unique regulatory space that requires compound-specific reference standards for accurate quantification [2].

Pharmaceutical impurity profiling ICH Q3A thresholds Mesalazine stability testing Degradation product control

Chromatographic Resolution Deficit: Co-Elution with Salicylic Acid Under Standard USP Method Requires Dedicated Reference Standard

Under the standard USP chromatographic method for mesalamine modified-release tablets, this Maillard degradant co-elutes with salicylic acid (EP Impurity H), a distinct hydrolytic degradation product, rendering independent quantification impossible without method modification [1]. The patent explicitly states that 'salicylic acid, which is a 5-amino-2-hydroxybenzoic acid impurity and not a degradant, co-elutes with the degradant, 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid, making quantification more difficult' [2]. The resolution is achieved only by switching to a Rapid Resolution™ 3.5 μm × 30 mm C18 cartridge column and increasing the analyte solution concentration two-fold [2]. By comparison, the 13 EP-specified impurities are fully resolved under the three official pharmacopeial HPLC methods without modification [3]. This co-elution means that without an authentic reference standard of this specific compound, a laboratory cannot distinguish between salicylic acid accumulation and Maillard degradant formation—two degradation pathways requiring different corrective actions in formulation development.

HPLC method development Co-elution resolution Mesalamine USP monograph Forced degradation

Formulation-Exclusive Occurrence: Impurity Detected Only in Lactose-Containing Mesalazine Tablets Across 115 Commercial Batches

A 2024 Chinese regulatory study analyzed 115 commercial batches of mesalazine enteric-coated tablets from three domestic manufacturers using LC and LC-MS, detecting four major impurities [1]. Impurities 1 and 2 were exclusive to Enterprise 1's formulation and were confirmed to arise from a chemical reaction between the API and lactose excipient—consistent with the Maillard mechanism described in the Procter & Gamble patent [2]. Impurity 2 matched the structural characteristics of the pyrrole-fused Maillard degradant. Impurity 3, identified as EP Impurity G (gentisic acid, 2,5-dihydroxybenzoic acid), was detected in all three manufacturers' samples, serving as a universal oxidative degradation marker [1]. Impurity 4 was a hydrolytic product whose formation was promoted by specific excipients in Enterprise 1's formulation. The study concluded that the Enterprise 1 formulation exhibited raw material–excipient incompatibility and recommended a prescription change [1].

Excipient compatibility Formulation screening Batch impurity profiling Maillard reaction

Non-Pharmacopeial Status: Absence from the 13 EP-Specified Impurities Creates a Sourcing Gap Filled Only by Specialty Reference Standard Suppliers

The EP/BP monograph for mesalazine explicitly lists 13 specified impurities (A, C, E, F, G, H, J, K, L, M, O, P, R) with defined acceptance criteria and compendial reference standards [1]. This Maillard-derived pyrrole degradant is conspicuously absent from this list, categorizing it as a non-compendial impurity that must be controlled under the general 'unspecified impurities' limit of ≤0.05% or, when present above the ICH Q3A identification threshold of 0.1%, must be individually identified, characterized, and reported [2][3]. Unlike the 13 EP-specified impurities—for which official pharmacopeial reference standards are widely available from multiple vendors—this compound can only be sourced from specialty impurity reference standard manufacturers who synthesize it independently and provide the detailed characterization data (NMR, MS, HPLC chromatogram, certificate of analysis) required by regulatory authorities for ANDA submissions . The patent's specification of a 0.15% threshold further differentiates it from unspecified impurities governed by the default 0.05% limit [4].

Pharmacopeial compliance Reference standard sourcing ANDA regulatory submission Non-compendial impurities

Dual-Application Differentiation: Synthetic Intermediate for Pyrrole Natural Products Beyond Analytical Reference Use

Unlike most mesalazine impurities that serve solely as analytical reference standards for chromatographic method development, this compound has a documented second application as a key synthetic intermediate in the total synthesis of the pyrrole alkaloid natural products (−)-Funebrine and (−)-Funebral [1]. Tamura et al. (J. Org. Chem. 2004, 69, 1475–1480) utilized this compound as a functionalized 2-formylpyrrole building block in a synthesis route featuring sequential transesterification and intramolecular cycloaddition of a chiral nitrone [2]. The 2-formyl-5-(hydroxymethyl)pyrrole moiety provides both the electrophilic aldehyde handle for nitrone formation and the hydroxymethyl group for further elaboration, chemical functionalities absent in the simpler aniline/aminophenol/aminobenzoic acid-type impurities (Impurities A, C, E, K) [3]. Commercially, the compound is offered at purity >85% by HPLC by vendors such as CymitQuimica (TRC brand) at pricing tiers reflecting its dual utility: €745 for 500 μg research grade, scaling to €9,673 for 10 mg .

Natural product synthesis Funebrine Funebral Paal-Knorr pyrrole synthesis

Stability-Handling Differentiation: Hygroscopic Nature and Low-Temperature Storage Requirements vs. Ambient-Stable EP Impurity Standards

The compound's physicochemical properties impose distinct procurement and handling requirements compared to typical mesalazine impurity reference standards. It is explicitly classified as hygroscopic with a recommended storage temperature of −20°C, as documented by BOC Sciences , and 2–8°C as specified by Daicel Pharma Standards . The melting point is reported as >270°C with decomposition, indicating thermal lability that precludes drying at elevated temperatures—a common procedure for other mesalazine impurity standards . Solubility is limited to DMSO (slightly) and methanol (slightly) . The typical commercial purity specification is >85% by HPLC, lower than the >95% or >98% typical of single-entity EP impurity reference standards (e.g., EP Impurity A, C, G, H typically supplied at ≥98%), reflecting the synthetic complexity of the pyrrole-fused structure and the compound's inherent instability . This purity differential necessitates that users apply a response factor correction or accept a purity-adjusted mass when preparing standard solutions for quantitative analysis.

Reference standard storage Hygroscopicity Stability-indicating storage Laboratory handling

Evidence-Backed Procurement Scenarios for Mesalazine Impurity 2 (CAS 876903-48-9) in Pharmaceutical Development and Quality Control


Stability-Indicating Method Validation for Lactose-Containing Mesalazine Solid Oral Dosage Forms

This scenario directly addresses the co-elution of the Maillard degradant with salicylic acid under the standard USP method [1]. Analytical development laboratories formulating mesalazine delayed-release or enteric-coated tablets containing lactose monohydrate must include CAS 876903-48-9 as a resolution check standard during HPLC/UPLC method validation. The reference standard enables verification that the modified chromatographic system (Rapid Resolution C18 cartridge, 3.5 μm, with two-fold analyte concentration) achieves baseline separation (resolution ≥1.5) between this degradant and salicylic acid. Without the authentic compound, the laboratory cannot differentiate between Maillard degradation and simple ester hydrolysis during forced degradation (acid/alkali/oxidative/thermal) and accelerated stability studies (40°C/75% RH), potentially misidentifying the root cause of impurity growth and recommending ineffective formulation changes [2].

Excipient Compatibility Screening for Mesalazine Formulation Development

The 2024 multi-manufacturer study demonstrated that this impurity appears exclusively in formulations where mesalazine is combined with reducing sugar excipients [3]. Formulation scientists conducting binary excipient compatibility studies (API + individual excipient, stressed at 40°C/75% RH for 4 weeks) should include this reference standard as a targeted impurity marker to detect Maillard incompatibility at an early development stage. Detection of this degradant at levels approaching the 0.15% patent threshold during excipient screening provides a quantitative trigger to replace lactose with a non-reducing alternative (e.g., mannitol, microcrystalline cellulose, dicalcium phosphate) before committing to pivotal stability batches, avoiding costly late-stage reformulation. The compound's absence from the 13 EP-specified impurities means that pharmacopeial impurity standards alone cannot serve this screening function [4].

ANDA Regulatory Submission: Impurity Qualification and Control Strategy Documentation

For generic drug applicants filing ANDAs referencing mesalazine delayed-release tablets (RLD: Asacol, Lialda, Apriso, Pentasa), the identification and control of this non-compendial degradant must be addressed in Module 3.2.S.3.2 (Impurities) of the Common Technical Document. The 0.15% wt/wt threshold established in the Procter & Gamble patent provides a scientifically justified acceptance criterion that can be adopted with appropriate verification [5]. The reference standard's detailed characterization package (NMR, MS, HPLC, elemental analysis) supplied by vendors such as Daicel and Aquigen Bio meets the structural elucidation requirements of ICH Q3A when this degradant exceeds the 0.1% identification threshold . Inclusion of this compound in the impurity profile demonstrates to regulatory reviewers that the applicant has identified and controlled the formulation-specific Maillard degradation pathway, addressing a known quality risk that differentiates lactose-containing generic formulations from the reference product.

Medicinal Chemistry: Synthesis of 2-Formylpyrrole Natural Products and Derivatives

Independent of its role in pharmaceutical impurity profiling, this compound serves as a functionalized 2-formylpyrrole building block for the synthesis of pyrrole alkaloid natural products. The Tamura (2004) and Dong (1999) total syntheses of (−)-Funebrine and (−)-Funebral established the compound's utility as a synthetic intermediate bearing both an aldehyde electrophile (for nitrone formation) and a hydroxymethyl group (for lactonization) [6][7]. Academic and industrial medicinal chemistry groups investigating pyrrole-containing bioactive molecules can procure this compound as a single starting material that provides two differentially reactive functional handles, eliminating the need to independently synthesize and purify the 2-formyl-5-(hydroxymethyl)pyrrole core—a known synthetic challenge requiring multi-step Paal-Knorr condensation optimization [6]. The commercial availability at milligram to gram scale from multiple specialty chemical suppliers supports both exploratory medicinal chemistry (500 μg–10 mg) and process chemistry (gram-scale custom synthesis) workflows.

Quote Request

Request a Quote for Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.